Monteplase
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monteplase is a recombinant tissue plasminogen activator developed by Eisai Co., Ltd. It is primarily used as a thrombolytic agent for the treatment of acute myocardial infarction and acute massive pulmonary embolism . This compound is a mutant form of tissue plasminogen activator, where cysteine 84 is substituted with serine in the epidermal growth factor domain . This modification enhances its thrombolytic efficacy and allows for a single bolus intravenous administration .
Preparation Methods
Monteplase is synthesized using recombinant DNA technology. The gene encoding the mutant tissue plasminogen activator is inserted into a mammalian cell expression system, which produces the protein . The protein is then purified through a series of chromatographic techniques to obtain the final product . Industrial production involves large-scale fermentation of the mammalian cells, followed by purification and lyophilization to produce the injectable form of this compound .
Chemical Reactions Analysis
Monteplase primarily undergoes proteolytic reactions, where it catalyzes the conversion of plasminogen to plasmin . This reaction occurs in the presence of fibrin, which enhances the specificity of this compound for thrombi . The major product of this reaction is plasmin, an enzyme that degrades fibrin clots . Common reagents used in these reactions include plasminogen and fibrin .
Scientific Research Applications
Monteplase has been extensively studied for its thrombolytic properties in the treatment of cardiovascular diseases . It has shown significant efficacy in improving outcomes for patients with acute myocardial infarction when administered prior to percutaneous coronary intervention . Additionally, this compound has been used in the treatment of deep venous thrombosis and pulmonary embolism . Its ability to rapidly dissolve clots makes it a valuable tool in emergency medicine .
Mechanism of Action
Monteplase exerts its effects by binding to fibrin in a thrombus and converting the entrapped plasminogen to plasmin . Plasmin then degrades the fibrin matrix of the thrombus, leading to clot dissolution . The molecular target of this compound is plasminogen, and the primary pathway involved is the fibrinolytic pathway .
Comparison with Similar Compounds
Monteplase is similar to other tissue plasminogen activators such as alteplase and reteplase . this compound has a longer half-life and can be administered as a single bolus injection, unlike alteplase which requires continuous infusion . Reteplase, on the other hand, is also administered as a bolus but has a shorter half-life compared to this compound . The unique modification in this compound (Cys-84-Ser) enhances its thrombolytic efficacy and reduces the risk of bleeding complications .
Similar Compounds::- Alteplase
- Reteplase
- Tenecteplase
- Lanoteplase
This compound stands out due to its improved safety profile and ease of administration, making it a preferred choice in certain clinical settings .
Properties
CAS No. |
156616-23-8 |
---|---|
Molecular Formula |
C2569H3896N764O783S39 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.